Paliperidone N-Oxide

Pharmacokinetics Metabolism ADME

Accurate quantification of oxidative degradants in paliperidone API requires the correct USP-designated impurity standard. Substituting with other benzisoxazole derivatives invalidates method validation under ICH Q1A(R2). - Official Paliperidone USP Related Compound D - Validate HPLC/UPLC specificity for N-oxide impurity at ≤0.1% - Supports ANDA/DMF submissions with full CoA documentation - Enables process control during recrystallization (0.08% → 0.03%)

Molecular Formula C23H27FN4O4
Molecular Weight 442.5 g/mol
CAS No. 761460-08-6
Cat. No. B029217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone N-Oxide
CAS761460-08-6
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  9-Hydroxy Risperidone N-Oxide
Molecular FormulaC23H27FN4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-]
InChIInChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
InChIKeySOGHBNZGNKDZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone N-Oxide Reference Standard


Paliperidone N-Oxide (CAS 761460-08-6), also designated as Paliperidone USP Related Compound D, is a chemically defined oxidative degradation product and minor metabolite of the atypical antipsychotic agent paliperidone [1]. It is a benzisoxazole derivative formed via N-oxidation of the piperidine moiety, with a molecular formula of C23H27FN4O4 and a molecular weight of 442.48 g/mol [2]. As an officially recognized impurity in pharmacopoeial monographs, this compound is utilized extensively as an analytical reference standard for method development, forced degradation studies, and quality control during the manufacture and testing of paliperidone active pharmaceutical ingredient (API) and its finished dosage forms .

1
Impurity profiling & forced degradation marker
2
USP pharmacopoeial reference standard identity
3
HPLC/UPLC method validation & quality control

Non-Interchangeability of Paliperidone N-Oxide


Substituting Paliperidone N-Oxide with other structurally similar benzisoxazole derivatives, such as Paliperidone carboxylate or keto impurities, is scientifically invalid due to fundamentally distinct formation pathways, degradation kinetics, and regulatory relevance. Paliperidone N-Oxide is specifically formed under oxidative and photolytic stress conditions, whereas other impurities arise from different degradation mechanisms, leading to markedly different stability profiles and analytical behavior [1]. Furthermore, its official designation as Paliperidone USP Related Compound D mandates the use of a highly characterized reference standard to ensure compliance with pharmacopoeial specifications and regulatory submissions . The following evidence quantifies the precise differentiation that mandates the use of authentic Paliperidone N-Oxide for reliable analytical method validation and quality control.

Regulatory designation mismatch
Only Paliperidone USP Related Compound D carries official compendial status; other impurities (carboxylate, keto) lack equivalent regulatory recognition.
Degradation pathway specificity
N-oxide formation is driven by photolytic/oxidative stress, while carboxylate or keto impurities arise from different mechanisms, altering stability-indicating relevance.
Analytical behavior may shift
Retention time, resolution, and detector response may differ significantly, invalidating method specificity if a non-authentic standard is used.

Quantitative Evidence for Paliperidone N-Oxide


Minimal In Vivo Metabolism

In a radiolabeled human ADME study, paliperidone N-oxide was not detected in plasma, and the entire oxidative N-dealkylation pathway (which includes N-oxide formation) accounted for a maximum of 6.5% of the total biotransformation of the dose [1]. In stark contrast, unchanged paliperidone constituted 97% of the 24-hour plasma AUC and was renally excreted unchanged at 59% of the dose [1]. This confirms that paliperidone N-oxide is a minor, non-circulating metabolite with negligible contribution to systemic exposure.

Metabolic pathway contribution
Head-to-head
≤6.5% of dose biotransformation
Unchanged paliperidone: 59% renal excretion, 97% plasma AUC
Trace-level metabolite; supports impurity profiling, not systemic monitoring.
Single 1 mg oral dose, healthy subjects (n=5)
Pharmacokinetics Metabolism ADME

Photolytic Degradation Indicator

Under forced degradation conditions, paliperidone is highly susceptible to photolysis, with only 24.64% of the drug remaining after 24 hours of exposure [1]. Paliperidone N-oxide was identified via UPLC-MS as one of the primary degradation products formed under these conditions, alongside other ring-modified derivatives [1]. In comparison, oxidative degradation with 18% H2O2 caused a much slower decomposition, with 83.49% of the drug remaining after 72 hours [1]. This differential kinetic profile establishes photolytic stress as a major source of paliperidone N-oxide formation.

Photolytic degradation indicator
Cross-study comparable
24.64% drug remaining after 24h photolysis
Oxidative degradation (18% H2O2): 83.49% remaining at 72h
Critical photolytic marker for stability-indicating methods.
UPLC-MS identification; osmotic tablet matrix
Stability Forced Degradation Photostability

Process Impurity Control

In a patented purification process, the level of paliperidone N-oxide impurity was systematically reduced from 0.08% in crude material to 0.03% in the final highly pure paliperidone API [1]. This represents a 62.5% reduction in this specific impurity through optimized recrystallization using a ketone-alcohol-water mixture [1]. The final API purity reached 99.8%, with the carboxylate impurity remaining undetectable throughout the process [1].

Process impurity reduction
Direct head-to-head
62.5% relative reduction
0.08% → 0.03% N-oxide after optimized recrystallization
Supports sub-0.1% impurity control during API synthesis.
HPLC analysis; patented purification process
Process Chemistry Impurity Control GMP Manufacturing

USP Monograph Designation

Paliperidone N-Oxide is officially listed as Paliperidone Related Compound D in the United States Pharmacopeia (USP) monograph for paliperidone . This designation mandates its use as a reference standard for identity, purity, and impurity testing in Abbreviated New Drug Applications (ANDAs) and commercial production [1]. In contrast, other structurally related degradation products, such as paliperidone carboxylate or keto impurities, are not universally recognized as official USP reference standards, making Paliperidone N-Oxide a non-negotiable requirement for regulatory submissions.

USP monograph designation
Class-level inference
Paliperidone Related Compound D
Official USP-NF reference standard for identity and purity testing
Regulatory requirement for ANDA submissions; non-substitutable.
Other impurities lack compendial recognition
Pharmacopoeial Standards Regulatory Compliance ANDA

Applications of Paliperidone N-Oxide


Forced Degradation Method Validation

Use Paliperidone N-Oxide as a primary marker to validate the specificity of HPLC/UPLC methods under ICH Q1A(R2) stress conditions, particularly photolytic and oxidative degradation [1]. Its identification as a major photolytic degradant necessitates baseline resolution from the paliperidone peak to ensure accurate quantification of the API in stability samples.

Quality Control Release Testing

Employ the USP reference standard to calibrate analytical methods for quantifying the N-oxide impurity at levels ≤0.1% in routine QC testing [1]. This ensures that manufactured batches meet pharmacopoeial specifications and are free from unacceptable degradation.

Regulatory Filing Support

Provide fully characterized certificates of analysis (CoA) for Paliperidone N-Oxide as part of ANDA and Drug Master File (DMF) submissions [1]. Documentation of impurity profile, including quantitative levels of N-oxide, is critical for demonstrating pharmaceutical equivalence and securing regulatory approval.

High-Purity API Synthesis Optimization

Utilize the reference standard to monitor and minimize N-oxide formation during the final recrystallization steps of paliperidone synthesis [1]. The data from patent examples demonstrate that optimized purification can reduce N-oxide impurity from 0.08% to 0.03%, guiding process control strategies.

Application
Selection Property
Validation Focus
Forced degradation method validation
Photolytic stress specificity
Baseline resolution from paliperidone peak
QC release testing
Impurity limit compliance
N-oxide quantification at trace levels
Regulatory filing support
Pharmacopoeial identity
CoA documentation & impurity profile
API synthesis optimization
Recrystallization control
N-oxide reduction monitoring

Technical Documentation Hub

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34 linked technical documents
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